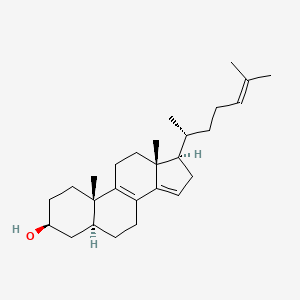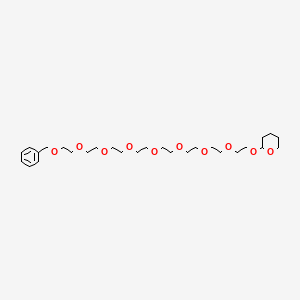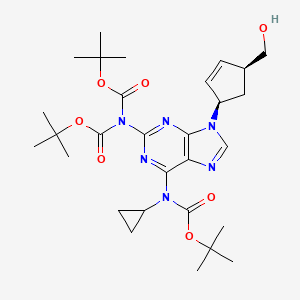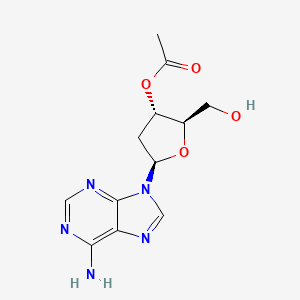
3'-O-Acetyl-2'-deoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Acetyl-2’-deoxyadenosine: is a modified nucleoside with the chemical formula C12H15N5O4 and a molecular weight of 293.28 g/mol . This compound is a derivative of 2’-deoxyadenosine, where the hydroxyl group at the 3’ position is acetylated. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Acetyl-2’-deoxyadenosine typically involves the acetylation of 2’-deoxyadenosine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions to ensure selective acetylation at the 3’ position without affecting other functional groups.
Industrial Production Methods: Industrial production of 3’-O-Acetyl-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient acetylation.
化学反应分析
Types of Reactions: 3’-O-Acetyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyadenosine.
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents used.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 2’-deoxyadenosine.
Oxidation: Various oxidized derivatives of 2’-deoxyadenosine.
Substitution: Substituted derivatives of 2’-deoxyadenosine.
科学研究应用
Chemistry: 3’-O-Acetyl-2’-deoxyadenosine is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives. It is also used in the study of nucleoside analogs and their chemical properties .
Biology: In biological research, 3’-O-Acetyl-2’-deoxyadenosine is used to study DNA replication and repair mechanisms. It serves as a model compound to investigate the effects of nucleoside modifications on DNA structure and function .
Medicine: Modified nucleosides like 3’-O-Acetyl-2’-deoxyadenosine are studied for their ability to inhibit viral replication and induce apoptosis in cancer cells .
Industry: In the pharmaceutical industry, 3’-O-Acetyl-2’-deoxyadenosine is used in the synthesis of nucleoside analog drugs. It is also employed in the production of diagnostic reagents and molecular probes .
作用机制
The mechanism of action of 3’-O-Acetyl-2’-deoxyadenosine involves its incorporation into DNA during replication. The acetyl group at the 3’ position can interfere with the normal base-pairing and hydrogen bonding, leading to disruptions in DNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Molecular Targets and Pathways:
DNA Polymerase: The compound can inhibit DNA polymerase activity, preventing the elongation of the DNA strand.
Apoptosis Pathways: The incorporation of 3’-O-Acetyl-2’-deoxyadenosine into DNA can trigger apoptosis through the activation of p53 and other apoptotic pathways.
相似化合物的比较
2’-Deoxyadenosine: The parent compound without the acetyl group.
3’-Deoxyadenosine (Cordycepin): Lacks the hydroxyl group at the 3’ position.
3’,5’-Di-O-acetyl-2’-deoxyadenosine: Contains acetyl groups at both the 3’ and 5’ positions.
Uniqueness: 3’-O-Acetyl-2’-deoxyadenosine is unique due to its selective acetylation at the 3’ position, which imparts distinct chemical and biological properties. This modification allows for specific interactions with DNA and proteins, making it a valuable tool in research and therapeutic applications .
属性
分子式 |
C12H15N5O4 |
|---|---|
分子量 |
293.28 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)20-7-2-9(21-8(7)3-18)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9,18H,2-3H2,1H3,(H2,13,14,15)/t7-,8+,9+/m0/s1 |
InChI 键 |
ORNWXPWLGGXUNT-DJLDLDEBSA-N |
手性 SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N |
规范 SMILES |
CC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11827906.png)
![N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
![phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B11827910.png)

![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride](/img/structure/B11827928.png)
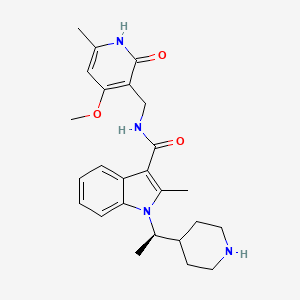

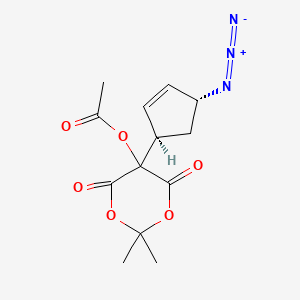
![{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827948.png)
